N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C22H20N2O2S2 and a molecular weight of 408.53.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, which suggest they have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting they can induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves the reaction of p-tolylthiazole with naphthalene-2-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biological studies.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a naphthalene-2-sulfonamide group.
N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiourea: Similar structure but with a thiourea group instead of a naphthalene-2-sulfonamide group.
Uniqueness
N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is unique due to its specific combination of a thiazole ring, a p-tolyl group, and a naphthalene-2-sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c1-16-6-8-18(9-7-16)22-24-20(15-27-22)12-13-23-28(25,26)21-11-10-17-4-2-3-5-19(17)14-21/h2-11,14-15,23H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMOZZMTWLWCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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